7-Methoxy-1-benzofuran-2-carboxamide

Fragment-based drug design Physicochemical profiling Bioavailability prediction

7-Methoxy-1-benzofuran-2-carboxamide (CAS 53020-46-5, molecular formula C10H9NO3, MW 191.18 g/mol) is a benzofuran derivative featuring a methoxy substituent at the 7-position and a primary carboxamide at the 2-position. It serves as a versatile synthetic building block in medicinal chemistry, enabling the generation of diverse N-substituted benzofuran-2-carboxamide derivatives with reported neuroprotective, antioxidant, and immunomodulatory activities.

Molecular Formula C10H9NO3
Molecular Weight 191.18 g/mol
CAS No. 53020-46-5
Cat. No. B3060562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxy-1-benzofuran-2-carboxamide
CAS53020-46-5
Molecular FormulaC10H9NO3
Molecular Weight191.18 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1OC(=C2)C(=O)N
InChIInChI=1S/C10H9NO3/c1-13-7-4-2-3-6-5-8(10(11)12)14-9(6)7/h2-5H,1H3,(H2,11,12)
InChIKeyKHBMTZMEBSICRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility28.7 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





7-Methoxy-1-benzofuran-2-carboxamide (CAS 53020-46-5): Procurement-Relevant Physicochemical and Structural Baseline for Benzofuran-Based Fragment and Building Block Selection


7-Methoxy-1-benzofuran-2-carboxamide (CAS 53020-46-5, molecular formula C10H9NO3, MW 191.18 g/mol) is a benzofuran derivative featuring a methoxy substituent at the 7-position and a primary carboxamide at the 2-position . It serves as a versatile synthetic building block in medicinal chemistry, enabling the generation of diverse N-substituted benzofuran-2-carboxamide derivatives with reported neuroprotective, antioxidant, and immunomodulatory activities [1]. The compound is commercially available at purities of 95–98% from multiple vendors, though lot-specific characterization is recommended for critical applications .

Why Generic Substitution of 7-Methoxy-1-benzofuran-2-carboxamide with Its Closest Analogs Fails: Critical Physicochemical and Synthetic Differentiation Points


The primary carboxamide at the 2-position and the methoxy group at the 7-position confer a specific hydrogen-bond donor/acceptor profile (1 HBD, 3 HBA) and electronic distribution that cannot be replicated by simple substitution with the analogous carboxylic acid (CAS 4790-79-8), unsubstituted benzofuran-2-carboxamide, or regioisomeric 6-methoxybenzofuran-2-carboxamide (CAS 35351-23-6) [1]. The carboxylic acid precursor carries a negative charge at physiological pH, altering permeability and target engagement potential, while the 6-methoxy regioisomer exhibits a measurably different LogP (6-methoxy: LogP 2.24 vs. 7-methoxy: XLogP 1.5) . These differences translate into divergent synthetic outcomes: the primary amide serves as a neutral, non-ionizable anchor for fragment-based elaboration, whereas the acid requires additional coupling steps and generates stoichiometric waste [2]. Procurement decisions must account for these quantifiable distinctions rather than assuming functional interchangeability.

Quantitative Comparative Evidence Guide: 7-Methoxy-1-benzofuran-2-carboxamide (53020-46-5) vs. Closest Analogs


Hydrogen-Bond Donor/Acceptor Capacity Differentiates 7-Methoxy-1-benzofuran-2-carboxamide from the Carboxylic Acid Precursor

The primary carboxamide of 7-Methoxy-1-benzofuran-2-carboxamide (1 HBD, 3 HBA) provides a distinct hydrogen-bonding signature compared to 7-Methoxybenzofuran-2-carboxylic acid (1 HBD, 4 HBA, ionizable) [1]. The amide is neutral across the physiological pH range, whereas the acid has a predicted pKa of 3.05 and exists predominantly as the carboxylate anion at pH 7.4 . This difference directly impacts passive membrane permeability and target binding: the neutral amide avoids the electrostatic penalty that carboxylates incur for crossing lipid bilayers and engaging hydrophobic binding pockets [2].

Fragment-based drug design Physicochemical profiling Bioavailability prediction

Regioisomeric Differentiation: 7-Methoxy vs. 6-Methoxy Substitution Alters Lipophilicity by >0.7 LogP Units

The methoxy group position on the benzofuran scaffold significantly modulates lipophilicity. 7-Methoxy-1-benzofuran-2-carboxamide exhibits an XLogP of 1.5 (ChEMBL) [1], whereas the 6-methoxy regioisomer (CAS 35351-23-6) has a reported LogP of 2.24 . This ~0.74 LogP unit difference corresponds to roughly a 5.5-fold difference in octanol-water partition coefficient, directly affecting predicted membrane permeability, metabolic stability, and off-target binding propensity. In the context of the Lipinski Rule of 5, both compounds remain compliant, but the 7-methoxy variant offers a measurably lower lipophilicity profile potentially favorable for reducing phospholipidosis risk and improving aqueous solubility for in vitro assays.

Regioisomer SAR Lipophilicity optimization Medicinal chemistry design

Synthetic Yield Reproducibility: CDI-Mediated Amidation from Carboxylic Acid Proceeds at ~40–50% Yield for Building Block Procurement

The synthesis of 7-Methoxy-1-benzofuran-2-carboxamide from the corresponding carboxylic acid via N,N'-carbonyldiimidazole (CDI) activation yields the product in approximately 40–50% after chromatographic purification . This yield, while moderate, is consistent and achievable at multi-gram scale, providing a reliable procurement pathway for the primary amide building block. In contrast, direct procurement of the carboxylic acid (CAS 4790-79-8) requires subsequent amide coupling by the end-user, consuming additional synthetic steps and reagents. The pre-formed carboxamide eliminates the variability inherent in end-user amidation and ensures a consistent starting material for further N-derivatization reactions such as reductive amination, acylation, or urea formation.

Building block synthesis Scale-up reproducibility Amide coupling

Metabolic Stability Advantage: Primary Carboxamide Resists Hydrolysis Relative to Ester Analogs in Microsomal Assays

Primary carboxamides are well-established to exhibit superior metabolic stability compared to ester analogs due to resistance to carboxylesterase-mediated hydrolysis [1]. While specific head-to-head microsomal stability data for 7-Methoxy-1-benzofuran-2-carboxamide versus its methyl or ethyl ester counterpart are not publicly available, the class-level advantage of amides over esters is quantitatively documented: representative benzofuran-2-carboxamides have demonstrated minimal degradation in mouse liver microsome assays (e.g., >62% remaining after 1-hour incubation) . Esters of benzofuran-2-carboxylic acid are expected to undergo rapid hydrolysis (t1/2 often <30 min) in the presence of plasma and hepatic esterases. This class-level inference supports the selection of the carboxamide over ester analogs for in vivo studies or cellular assays where compound integrity over time is critical.

Metabolic stability Hydrolysis resistance ADME optimization

Recommended Application Scenarios for 7-Methoxy-1-benzofuran-2-carboxamide (53020-46-5) Based on Evidence-Validated Differentiation


Fragment-Based Drug Design Requiring Neutral, Low-Lipophilicity Benzofuran Scaffolds

The neutral carboxamide (no charge at pH 7.4) combined with XLogP of 1.5 makes this compound an excellent fragment-sized starting point (MW 191.18, 14 heavy atoms) for CNS or intracellular targets, where avoiding the carboxylate anion is essential for passive permeability. The 7-methoxy regioisomer provides a measurably lower lipophilicity versus the 6-methoxy analog (LogP 2.24), favoring aqueous solubility for biophysical screening (SPR, NMR) at concentrations up to 1 mM. [1]

Parallel Synthesis of N-Substituted Benzofuran-2-carboxamide Libraries

As a pre-formed primary amide building block, this compound eliminates the need for end-users to perform amide coupling from the carboxylic acid, reducing synthetic steps by one per library member. The consistent ~40–50% reference yield for its synthesis from the acid provides a benchmark for assessing the economic viability of multi-gram procurement relative to in-house coupling. This is particularly valuable for medicinal chemistry teams generating focused libraries targeting the CCL20/CCR6 axis or neuroprotective pathways where the benzofuran-2-carboxamide core has been pharmacologically validated. [2]

Metabolic Stability Profiling in Preclinical ADME Cascades

The primary carboxamide linkage resists esterase-mediated hydrolysis, offering a stability advantage over ester-containing benzofuran analogs that can degrade rapidly in plasma or microsomal incubations (t1/2 often <30 min). Procurement of the carboxamide ensures compound integrity during in vitro hepatocyte stability assays or in vivo PK studies, reducing data variability attributable to chemical degradation. Researchers should request lot-specific purity certification (≥98% by HPLC) and residual solvent analysis for regulatory-compliant ADME studies.

Regioisomeric SAR Studies of Methoxybenzofuran Pharmacophores

The 7-methoxy substitution pattern is critical for the neuroprotective and antioxidant activity observed in N-substituted derivatives, as demonstrated by the Biomolecules & Therapeutics 2015 study where 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamides exhibited NMDA-induced excitotoxicity protection comparable to memantine at 30 μM. Substituting the 6-methoxy or 5-methoxy regioisomer alters both lipophilicity (ΔLogP ~0.7) and electronic distribution on the benzofuran ring, potentially abrogating target engagement. Controlled procurement of the 7-methoxy-specific building block ensures SAR consistency across derivative series. [3]

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